



R547: A Potent and Selective Tool for Interrogating Cyclin-Dependent Kinase Function

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Compound of Interest		
Compound Name:	R547	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent, selective, and orally bioavailable diaminopyrimidine compound that acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its high affinity for key cell cycle-regulating CDKs, namely CDK1, CDK2, and CDK4, makes it an invaluable tool for studying the intricate roles of these kinases in cell cycle progression, proliferation, and apoptosis.[1][2][4][5] These application notes provide a comprehensive overview of **R547**'s biochemical properties and offer detailed protocols for its use in fundamental research and drug discovery.

Mechanism of Action and Selectivity

R547 exerts its biological effects by binding to the ATP-binding pocket of sensitive CDKs, thereby preventing the phosphorylation of their downstream substrates.[1][2] This inhibition leads to cell cycle arrest, primarily at the G1 and G2 phases, and can induce apoptosis in cancer cell lines.[2][4] A key downstream target of the CDKs inhibited by **R547** is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, **R547** maintains it in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[1][2][3][4]



R547 exhibits remarkable selectivity for CDK1, CDK2, and CDK4 over a vast array of other kinases, making it a precise tool for dissecting CDK-dependent signaling pathways.[1][4][5][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of R547

Target Kinase	Ki (nM)
CDK1/cyclin B	2
CDK2/cyclin E	3
CDK4/cyclin D1	1
GSK3α	46
CDK7/cyclin H	171
GSK3β	260
>120 other kinases	>5,000

Data compiled from references[2][4][5][6].

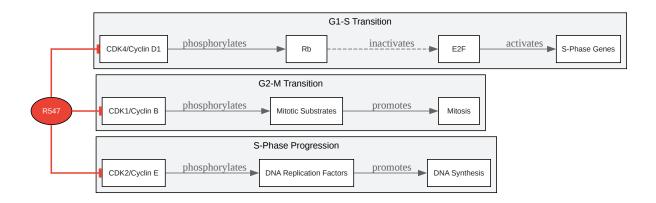
Table 2: Cellular Activity of R547 in Cancer Cell Lines

Cell Line	Histologic Type	IC50 (µM)
HCT116	Colorectal Carcinoma	0.08
Various Tumor Cell Lines	Multiple	<0.60
Hep G2 (24h)	Hepatocellular Carcinoma	>100
Hep G2 (48h)	Hepatocellular Carcinoma	~10
H-4-II-E (24h)	Rat Hepatocellular Carcinoma	~10
H-4-II-E (48h)	Rat Hepatocellular Carcinoma	~10

Data compiled from references[1][4][5][7]. Note that IC50 values can vary depending on the assay conditions and cell line.



Signaling Pathway Diagram



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Caption: Inhibition of CDK signaling by R547.

Experimental Protocols Protocol 1: In Vitro Kinase Activity Assay

This protocol is designed to determine the inhibitory activity of **R547** against a specific CDK/cyclin complex using a non-radioactive, luminescence-based assay.

Materials:

- Purified recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)
- Kinase substrate (e.g., Histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)
- R547 (dissolved in DMSO)
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)



- ATP
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well or 384-well plates
- Multimode plate reader with luminescence detection

Procedure:

- Prepare serial dilutions of R547 in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-kinase control.
- In a 96-well plate, add 5 μL of the **R547** dilution or control to each well.
- Add 10 µL of a solution containing the kinase and its substrate to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at 30°C for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™
 Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding
 ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection
 Reagent to convert ADP to ATP and generate a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each R547 concentration relative to the vehicle control
 and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes how to analyze the effect of **R547** on the cell cycle distribution of a given cell line.[8][9][10][11]



Materials:

- Cancer cell line of interest
- Complete cell culture medium
- R547 (dissolved in DMSO)
- Phosphate-buffered saline (PBS)
- 70% ethanol (ice-cold)
- Propidium iodide (PI) staining solution (e.g., 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of R547 or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
- Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
- · Wash the cells once with ice-cold PBS.
- Resuspend the cell pellet in 500 μL of ice-cold PBS.
- While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the cells at 800 x g for 5 minutes and discard the ethanol.
- · Wash the cells once with PBS.
- Resuspend the cell pellet in 500 μL of PI staining solution.



- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
- Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol allows for the detection and quantification of apoptotic cells following treatment with **R547**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- R547 (dissolved in DMSO)
- Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)
- · Propidium Iodide (PI) solution
- Binding Buffer (provided in the kit)
- Flow cytometer

Procedure:

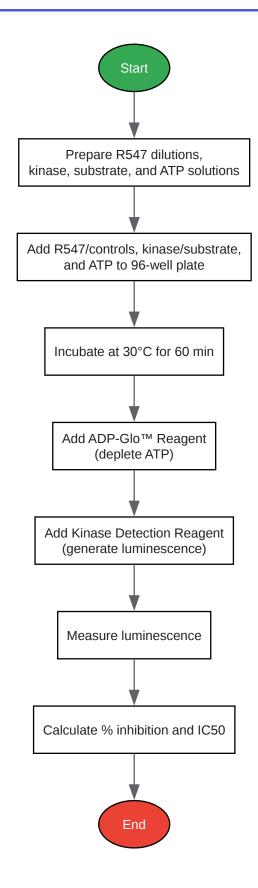
- Seed cells in 6-well plates and allow them to attach overnight.
- Treat the cells with various concentrations of **R547** or a vehicle control (DMSO) for the desired time period (e.g., 48, 72 hours).
- Harvest both the adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.



- · Wash the cells once with ice-cold PBS.
- Resuspend the cells in 100 μL of 1X Binding Buffer.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within 1 hour of staining.
- Use appropriate software to quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (Live cells)
 - Annexin V+ / PI- (Early apoptotic cells)
 - Annexin V+ / PI+ (Late apoptotic/necrotic cells)
 - Annexin V- / PI+ (Necrotic cells)

Experimental Workflow Diagrams

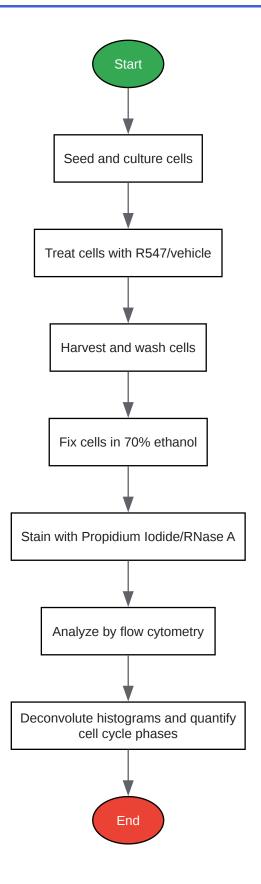




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Caption: Workflow for in vitro kinase activity assay.





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Caption: Workflow for cell cycle analysis.



Conclusion

R547 is a well-characterized and highly selective inhibitor of CDK1, CDK2, and CDK4, making it an exceptional chemical probe for investigating the roles of these kinases in cellular processes. The protocols and data presented herein provide a solid foundation for researchers to utilize **R547** effectively in their studies of cell cycle regulation, cancer biology, and drug development. As with any chemical inhibitor, it is crucial to use appropriate controls and to consider potential off-target effects, although for **R547**, these appear to be minimal at effective concentrations.

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